molecular formula C10H9NO B12819980 1H-Indole-2-acetaldehyde

1H-Indole-2-acetaldehyde

Cat. No.: B12819980
M. Wt: 159.18 g/mol
InChI Key: XKHGLWVOOXPLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-2-yl)acetaldehyde is an indole derivative, characterized by the presence of an indole ring fused to an acetaldehyde group. This compound is a significant intermediate in the metabolism of tryptophan and is known for its role in various biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-2-yl)acetaldehyde typically involves the substitution of the methyl hydrogen on acetaldehyde by the indol-2-yl group. One common method is the reaction of indole with acetaldehyde under acidic conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-indol-2-yl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(1H-indol-2-yl)acetaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-indol-2-yl)acetaldehyde involves its interaction with various enzymes and receptors. It is a substrate for several enzymes, including monoamine oxidase and aldehyde dehydrogenase, which facilitate its conversion into other biologically active compounds. These interactions influence various biochemical pathways, including those related to neurotransmission and cellular metabolism .

Comparison with Similar Compounds

Uniqueness: 2-(1H-indol-2-yl)acetaldehyde is unique due to its specific position of the acetaldehyde group on the indole ring, which influences its reactivity and biological activity. This positional difference can lead to distinct biochemical interactions and applications compared to its analogs .

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2-(1H-indol-2-yl)acetaldehyde

InChI

InChI=1S/C10H9NO/c12-6-5-9-7-8-3-1-2-4-10(8)11-9/h1-4,6-7,11H,5H2

InChI Key

XKHGLWVOOXPLCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.